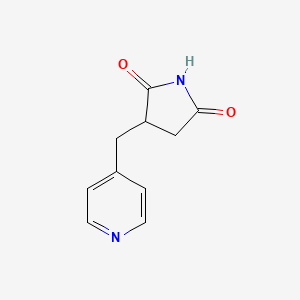

3-(Pyridin-4-ylméthyl)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(pyridin-4-yl)methyl]pyrrolidine-2,5-dione is a compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 g/mol It is characterized by a pyrrolidine ring substituted with a pyridinylmethyl group at the 3-position and two keto groups at the 2 and 5 positions

Applications De Recherche Scientifique

3-[(pyridin-4-yl)methyl]pyrrolidine-2,5-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mécanisme D'action

Pharmacokinetics

The compound’s pyrrolidine ring structure may contribute to its pharmacokinetic properties . Pyrrolidine derivatives are known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Pyridin-4-ylmethyl)pyrrolidine-2,5-dione. It’s plausible that factors such as pH, temperature, and the presence of other molecules could affect the compound’s interaction with its targets and its overall effectiveness .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(pyridin-4-yl)methyl]pyrrolidine-2,5-dione typically involves the reaction of pyridine-4-carboxaldehyde with succinimide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. After completion of the reaction, the solvent is evaporated, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

3-[(pyridin-4-yl)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The pyridinylmethyl group can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of the pyridine ring.

Reduction: Hydroxyl derivatives of the pyrrolidine ring.

Substitution: Various substituted derivatives depending on the reagents used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidine-2,5-dione: A simpler analog without the pyridinylmethyl group.

Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring.

Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

3-[(pyridin-4-yl)methyl]pyrrolidine-2,5-dione is unique due to the presence of both a pyrrolidine ring and a pyridinylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Activité Biologique

3-[(Pyridin-4-yl)methyl]pyrrolidine-2,5-dione is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by relevant research findings and data tables.

Target Interactions

The compound primarily interacts with various enzymes and proteins, influencing their activity. The pyrrolidine-2,5-dione ring structure allows for multiple interactions that can lead to competitive inhibition or allosteric modulation depending on the specific target enzyme involved.

Biochemical Pathways

Research indicates that 3-[(pyridin-4-yl)methyl]pyrrolidine-2,5-dione affects several biochemical pathways. It has been shown to modulate cell signaling pathways and gene expression, thereby impacting cellular metabolism. The introduction of heteroatoms in the molecular structure enhances its physicochemical properties, which is crucial for optimizing drug candidates.

Biological Activities

Antimicrobial Properties

Studies have demonstrated the compound's potential as an antimicrobial agent. Specifically, derivatives of pyrrolidine-2,5-dione have shown promising antibacterial activity against Pseudomonas aeruginosa, a significant pathogen in clinical settings. The compound was identified as a scaffold for developing inhibitors targeting penicillin-binding protein 3 (PBP3), which is essential for bacterial survival .

Anticancer Activity

The compound also exhibits anticancer properties through its role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer progression and immune evasion. Inhibiting IDO1 can enhance anti-tumor immunity by increasing the availability of tryptophan for T-cell function .

Anti-inflammatory Effects

Research indicates that pyrrolidine derivatives can significantly reduce the expression of pro-inflammatory markers such as COX-2 and iNOS. This suggests potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Detailed Findings

- Antibacterial Activity: In a high-throughput screening study involving 2455 compounds, several derivatives containing the pyrrolidine core were identified as potent inhibitors of PBP3 with inhibition rates between 60% to 100% at concentrations of 100 µM .

- Antitumor Mechanism: The inhibition of IDO1 by 3-[(pyridin-4-yl)methyl]pyrrolidine-2,5-dione has been linked to increased levels of tryptophan and downstream metabolites that enhance T-cell responses against tumors .

- Inflammatory Response: A study showed that specific derivatives significantly reduced COX-2 and iNOS mRNA levels compared to standard anti-inflammatory drugs like indomethacin, indicating a stronger anti-inflammatory potential .

Propriétés

IUPAC Name |

3-(pyridin-4-ylmethyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c13-9-6-8(10(14)12-9)5-7-1-3-11-4-2-7/h1-4,8H,5-6H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOPMNNOMHSQAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)CC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.